Cas no 2034256-06-7 (5-(furan-2-yl)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)isoxazole-3-carboxamide)

5-(Furan-2-yl)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)isoxazole-3-carboxamide is a heterocyclic compound featuring a fused isoxazole-carboxamide core with furan and tetrahydropyran-substituted pyrazole moieties. This structure imparts potential utility in medicinal chemistry, particularly as a scaffold for kinase inhibitors or other biologically active agents. The presence of the furan ring enhances π-stacking interactions, while the tetrahydropyran group may improve solubility and metabolic stability. The isoxazole-carboxamide linkage offers a rigid, planar conformation, facilitating selective target binding. Its synthetic versatility allows for further derivatization, making it a valuable intermediate in drug discovery. The compound's balanced lipophilicity and steric profile suggest favorable pharmacokinetic properties for preclinical development.
5-(furan-2-yl)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)isoxazole-3-carboxamide structure
2034256-06-7 structure
Product name:5-(furan-2-yl)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)isoxazole-3-carboxamide
CAS No:2034256-06-7
MF:C17H18N4O4
MW:342.349223613739
CID:5941572
PubChem ID:121016949

5-(furan-2-yl)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)isoxazole-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 2034256-06-7
    • 5-(furan-2-yl)-N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]-1,2-oxazole-3-carboxamide
    • F6448-0018
    • 5-(furan-2-yl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1,2-oxazole-3-carboxamide
    • AKOS026688281
    • 5-(furan-2-yl)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)isoxazole-3-carboxamide
    • Inchi: 1S/C17H18N4O4/c22-17(14-8-16(25-20-14)15-5-3-7-24-15)19-12-9-18-21(10-12)11-13-4-1-2-6-23-13/h3,5,7-10,13H,1-2,4,6,11H2,(H,19,22)
    • InChI Key: BPGSFZIHZSSLRI-UHFFFAOYSA-N
    • SMILES: O1CCCCC1CN1C=C(C=N1)NC(C1C=C(C2=CC=CO2)ON=1)=O

Computed Properties

  • Exact Mass: 342.13280507g/mol
  • Monoisotopic Mass: 342.13280507g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 5
  • Complexity: 466
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 95.3Ų

5-(furan-2-yl)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)isoxazole-3-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6448-0018-2μmol
5-(furan-2-yl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1,2-oxazole-3-carboxamide
2034256-06-7 90%+
2μl
$57.0 2023-05-18
Life Chemicals
F6448-0018-10μmol
5-(furan-2-yl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1,2-oxazole-3-carboxamide
2034256-06-7 90%+
10μl
$69.0 2023-05-18
Life Chemicals
F6448-0018-20μmol
5-(furan-2-yl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1,2-oxazole-3-carboxamide
2034256-06-7 90%+
20μl
$79.0 2023-05-18
Life Chemicals
F6448-0018-30mg
5-(furan-2-yl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1,2-oxazole-3-carboxamide
2034256-06-7 90%+
30mg
$119.0 2023-05-18
Life Chemicals
F6448-0018-25mg
5-(furan-2-yl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1,2-oxazole-3-carboxamide
2034256-06-7 90%+
25mg
$109.0 2023-05-18
Life Chemicals
F6448-0018-2mg
5-(furan-2-yl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1,2-oxazole-3-carboxamide
2034256-06-7 90%+
2mg
$59.0 2023-05-18
Life Chemicals
F6448-0018-15mg
5-(furan-2-yl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1,2-oxazole-3-carboxamide
2034256-06-7 90%+
15mg
$89.0 2023-05-18
Life Chemicals
F6448-0018-75mg
5-(furan-2-yl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1,2-oxazole-3-carboxamide
2034256-06-7 90%+
75mg
$208.0 2023-05-18
Life Chemicals
F6448-0018-3mg
5-(furan-2-yl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1,2-oxazole-3-carboxamide
2034256-06-7 90%+
3mg
$63.0 2023-05-18
Life Chemicals
F6448-0018-5μmol
5-(furan-2-yl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1,2-oxazole-3-carboxamide
2034256-06-7 90%+
5μl
$63.0 2023-05-18

Additional information on 5-(furan-2-yl)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)isoxazole-3-carboxamide

Comprehensive Overview of 5-(furan-2-yl)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)isoxazole-3-carboxamide (CAS No. 2034256-06-7)

The compound 5-(furan-2-yl)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)isoxazole-3-carboxamide (CAS No. 2034256-06-7) is a structurally intricate molecule that has garnered significant attention in the field of medicinal chemistry and drug discovery. Its unique combination of furan, isoxazole, and tetrahydro-2H-pyran moieties makes it a promising candidate for various therapeutic applications. Researchers are particularly interested in its potential as a modulator of biological pathways, given its ability to interact with specific protein targets.

In recent years, the demand for novel heterocyclic compounds like 5-(furan-2-yl)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)isoxazole-3-carboxamide has surged, driven by the need for innovative treatments in areas such as inflammation, metabolic disorders, and oncology. The furan ring and isoxazole carboxamide groups are known for their bioactivity, often contributing to enhanced binding affinity and selectivity in drug design. This compound’s CAS No. 2034256-06-7 is frequently searched in academic and industrial databases, reflecting its growing relevance in pharmaceutical research.

One of the key advantages of this molecule lies in its tetrahydro-2H-pyran derivative, which improves solubility and metabolic stability—a critical factor in drug development. The incorporation of a pyrazol-4-yl group further enhances its pharmacokinetic properties, making it a versatile scaffold for further derivatization. These features align with current trends in drug discovery, where researchers prioritize compounds with balanced lipophilicity and bioavailability.

The synthesis of 5-(furan-2-yl)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)isoxazole-3-carboxamide involves multi-step organic reactions, often starting from commercially available furan-2-carbaldehyde and isoxazole-3-carboxylic acid derivatives. Optimizing the yield and purity of this compound remains a focus for chemists, as its structural complexity presents challenges in large-scale production. Recent advancements in catalytic methods and green chemistry have streamlined its synthesis, reducing environmental impact while maintaining high efficiency.

From a therapeutic perspective, preliminary studies suggest that this compound may exhibit activity against enzymes involved in inflammatory responses. Its isoxazole-3-carboxamide core is structurally similar to known inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX), making it a subject of interest for developing next-generation anti-inflammatory agents. Additionally, its furan-2-yl moiety has been linked to antimicrobial properties, opening doors for potential applications in infectious disease research.

The growing popularity of CAS No. 2034256-06-7 in scientific literature underscores its potential as a lead compound. Researchers are actively exploring its structure-activity relationships (SAR) to identify analogs with improved efficacy and safety profiles. Computational modeling and high-throughput screening have accelerated this process, enabling rapid optimization of its pharmacophore.

In conclusion, 5-(furan-2-yl)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)isoxazole-3-carboxamide represents a compelling example of modern medicinal chemistry innovation. Its multifaceted structure and promising biological activity make it a valuable asset for drug discovery pipelines. As the scientific community continues to unravel its full potential, this compound is poised to play a pivotal role in addressing unmet medical needs.

Recommend Articles

Recommended suppliers
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
pengshengyue
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
pengshengyue
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd